molecular formula C15H14F2N2O3S B5699563 N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B5699563
M. Wt: 340.3 g/mol
InChI Key: DNJUZOUGDJPKOY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1969 and has been used clinically since 1978. Diflunisal is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.

Mechanism of Action

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. In addition, this compound has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to the site of inflammation.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and has a known mechanism of action. In addition, it has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool for studying the inflammatory response. However, this compound also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides, which are associated with the disease. Further research is needed to determine whether this compound could be an effective treatment for Alzheimer's disease.
Another area of interest is the development of new analogs of this compound with improved properties, such as increased solubility and reduced off-target effects. These analogs could be useful tools for studying the inflammatory response and could also have potential therapeutic applications.
Overall, this compound is a well-studied compound with a known mechanism of action and a number of potential applications in the treatment of inflammatory conditions and Alzheimer's disease. Further research is needed to fully understand its potential and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 2,4-difluoroaniline with methylsulfonyl chloride to form N-(2,4-difluorophenyl)-2-methylsulfonylaniline. This intermediate is then reacted with benzoyl chloride to form this compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the disease.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-19(23(2,21)22)14-6-4-3-5-11(14)15(20)18-13-8-7-10(16)9-12(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUZOUGDJPKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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